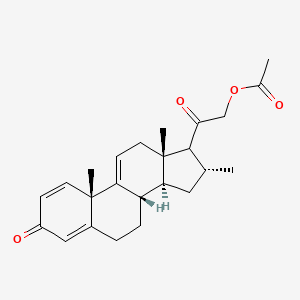

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione (MPA) is a synthetic steroid compound that has been used in scientific research and clinical applications for a variety of purposes. It is a derivative of the naturally occurring hormone progesterone and is commonly used as an agonist of the progesterone receptor in various studies. MPA has a wide range of applications, including endocrinology, reproductive biology, and pharmacology.

Aplicaciones Científicas De Investigación

Ant Cuticular Hydrocarbons

Research on ant cuticular hydrocarbons (CHCs) provides insights into the complexity and diversity of hydrocarbon groups in biological systems. This study reveals that each species possesses a unique pattern of CHCs, which could be relevant for understanding the biosynthetic capabilities related to the compound , especially in terms of hydrocarbon group biosynthesis and diversity (Martin & Drijfhout, 2009).

Polyhydroxyalkanoates (PHAs)

Research into PHAs highlights the biodegradable and renewable nature of these compounds, pointing to the potential for developing environmentally friendly materials. Understanding the biosynthetic pathways and commercialization factors of PHAs could provide insights into the production and application of similarly complex compounds (Amara, 2010).

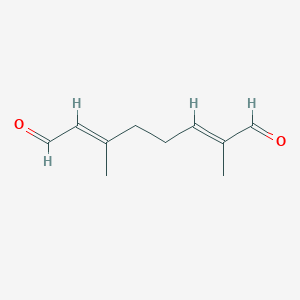

Polymerization of Higher Aldehydes

The study on the polymerization of higher aldehydes, including methodologies and applications, could be relevant for chemical synthesis processes involving complex compounds like "(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione". This research offers insights into polymerization mechanisms and the potential for practical applications (Kubisa et al., 1980).

Mesotrione Herbicide

The review on the mesotrione herbicide, its efficiency, effects, and fate in the environment, demonstrates the thorough evaluation of chemical compounds for agricultural use. Such evaluations are crucial for assessing the environmental and health safety of synthetic compounds (Carles, Joly, & Joly, 2017).

Propiedades

IUPAC Name |

[2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOCJNYVWVFBFU-UWDGVYLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)COC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746953 |

Source

|

| Record name | (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

CAS RN |

4258-83-7 |

Source

|

| Record name | (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)